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Compound of Interest

Compound Name: NCI-65828

CAS No.: 501444-06-0

Cat. No.: B609498 Get Quote

Domain: Small Molecule Angiogenin (ANG) Inhibitors & Anti-Angiogenic Therapeutics

Executive Summary & Mechanism of Action
NCI-65828 (NSC-65828) represents a pivotal "proof-of-concept" compound in the development

of anti-angiogenic therapies targeting Angiogenin (ANG), a potent inducer of

neovascularization. Unlike VEGF inhibitors that target receptor tyrosine kinases, NCI-65828
targets the ribonucleolytic active site of the ANG protein.

The scientific significance of NCI-65828 lies in its causality: it demonstrated for the first time

that inhibiting the enzymatic tRNA-cleaving activity of ANG directly suppresses tumor-induced

angiogenesis. This guide compares NCI-65828 with its structural analogs and functional

successors (such as C-181431 and Benzopurpurin B) to assist researchers in selecting the

appropriate probe for RNase-dependent pathway studies.

Mechanistic Pathway
The following diagram illustrates the specific intervention point of NCI-65828 within the

Angiogenin signaling cascade. Note that NCI-65828 prevents the generation of tiRNAs (tRNA-

derived stress-induced RNAs) and nuclear translocation, steps critical for endothelial

proliferation.
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Figure 1: Mechanism of Action. NCI-65828 competitively binds the ANG active site, preventing

tRNA cleavage and nuclear signaling required for angiogenesis.

Head-to-Head Comparison: NCI-65828 vs.
Analogs[1][2][3]
The following table synthesizes experimental data comparing the parent compound NCI-65828
against its key analogs and functional competitors.

Key Insight: While NCI-65828 is the historical standard, C-181431 and Benzopurpurin B often

exhibit higher affinity. However, NCI-65828 remains the primary choice for in vivo validation due

to its established toxicity profile in xenograft models.
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Feature
NCI-65828
(Parent)

C-181431
(Functional
Analog)

Benzopurpurin
B (Structural
Analog)

N-45571
(Negative
Control)

Chemical Identity

8-amino-5-(4'-

hydroxybiphenyl-

4-

ylazo)naphthalen

e-2-sulfonate

4,4'-dicarboxy-

3,3'-

bis(naphthylamid

o)-

diphenylmethano

ne

Disodium 3,3'-

dimethylbiphenyl

-4,4'-

diylbis(azo)bis(4-

aminonaphthalen

e-1-sulfonate)

N-acetamide

derivative of NCI-

65828

Primary Target
Angiogenin

(Active Site)

Angiogenin

(Active Site)

Angiogenin /

General RNase

Angiogenin

(Weak binder)

Binding Affinity (

)
~81 µM

~41 µM (Higher

Affinity)

< 50 µM

(Variable)
> 300 µM

In Vivo Efficacy

Validated (PC-3,

HT-29

Xenografts)

Validated

(Similar/Higher

potency)

Validated Inactive

Mechanism Type
Competitive

Reversible

Competitive

Reversible
Competitive Non-binding

Specificity
High for ANG vs.

RNase A
Moderate

Low (Binds other

RNases)
N/A

Solubility
Moderate

(DMSO/Water)

Low (Requires

DMSO)

High (Water

soluble)
Moderate

Structural Activity Relationship (SAR) Notes
NCI-65828: The hydroxyl group on the biphenyl ring is critical for hydrogen bonding within

the ANG active site (likely interacting with His114).

N-45571 (Negative Control): Replacing the phenol group with an N-acetamide disrupts this

hydrogen bond, increasing

four-fold and abolishing biological activity. This makes N-45571 an essential control to prove
that observed effects are due to specific ANG inhibition rather than general toxicity.
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C-181431: Although chemically distinct (a dicarboxy-diphenylmethanone), it occupies the

same catalytic groove but with a tighter fit, explaining its lower

(41 µM).

Experimental Protocols for Validation
To validate the efficacy of these compounds in your specific disease model, use the following

self-validating protocols.

Assay 1: Angiogenin Ribonucleolytic Activity Assay
(FRET-based)
This assay quantifies the ability of the compound to inhibit ANG's cleavage of a specific tRNA

substrate.

Reagents:

Enzyme: Recombinant Human Angiogenin (rANG) [Final conc: 1-2 µM].

Substrate: Fluorescent RNA substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA).

Buffer: 30 mM HEPES (pH 6.8), 30 mM NaCl, 0.001% BSA (to prevent surface adsorption).

Protocol Workflow:

Preparation: Dissolve NCI-65828 in DMSO to create 10 mM stocks.

Incubation: Mix rANG with varying concentrations of NCI-65828 (0, 10, 50, 100, 200 µM) in

the reaction buffer. Incubate for 15 minutes at 37°C to allow equilibrium binding.

Initiation: Add the FRET substrate (200 nM final).

Measurement: Monitor fluorescence increase (Ex: 490 nm, Em: 520 nm) continuously for 30

minutes.

Validation:
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Positive Control: rANG + Substrate (Max slope).

Negative Control: Buffer + Substrate (No slope).

Inhibitor Control: Use N-45571; it should show minimal inhibition compared to NCI-65828.

Assay 2: Nuclear Translocation Immunofluorescence
Since NCI-65828 blocks nuclear translocation, this cellular assay confirms biological

engagement.

Protocol Workflow:

Cell Culture: Seed HUVE (Human Umbilical Vein Endothelial) cells on coverslips.

Starvation: Serum-starve cells for 4 hours to reduce basal nuclear ANG.

Treatment: Pre-treat cells with NCI-65828 (50-100 µM) for 30 mins.

Stimulation: Add exogenous ANG (1 µg/mL) for 30 mins.

Fixation/Staining: Fix with 4% PFA. Permeabilize. Stain with anti-Angiogenin antibody

(monoclonal 26-2F) and DAPI.

Readout: In vehicle-treated cells, ANG will appear in the nucleolus (punctate nuclear

staining). In NCI-65828 treated cells, ANG should remain cytoplasmic or pericellular.

Experimental Workflow Visualization
The following diagram outlines the decision matrix for screening these analogs in a drug

discovery pipeline.
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Figure 2: Screening Pipeline. A sequential filter to ensure compounds inhibit ANG enzymatically

before validating biological efficacy.

Synthesis & Sourcing Notes
Availability: NCI-65828 is often available via the NCI Developmental Therapeutics Program

(DTP) for research purposes. Commercial vendors (e.g., Sigma, Tocris) may list it under the

chemical name or as "Angiogenin Inhibitor 1".

Storage: Store solid at -20°C. Solutions in DMSO are stable for ~1 month at -20°C. Avoid

repeated freeze-thaw cycles as azo compounds can degrade.

Handling: NCI-65828 is an azo dye derivative; protect from strong light during incubation to

prevent photo-isomerization which could affect binding affinity.
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[https://www.benchchem.com/product/b609498#head-to-head-comparison-of-nci-65828-and-
its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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